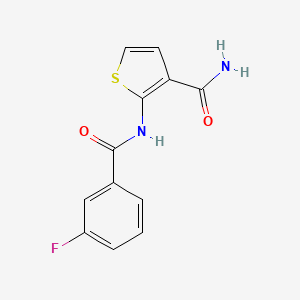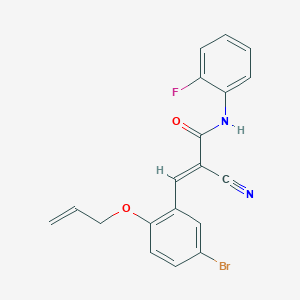
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide is a chemical compound that has drawn the attention of many researchers due to its potential applications in scientific research. This compound is commonly referred to as BRD73954, and it has been synthesized using various methods. In
作用机制
BRD73954 acts as a selective inhibitor of BRD4 by binding to its bromodomain. The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on histones, which are involved in the regulation of gene expression. BRD4 is a transcriptional regulator that binds to acetylated histones and recruits transcriptional machinery to activate gene expression. By inhibiting the bromodomain of BRD4, BRD73954 prevents the recruitment of transcriptional machinery, leading to the downregulation of its target genes.
Biochemical and Physiological Effects
BRD73954 has been shown to have various biochemical and physiological effects, including the downregulation of genes involved in cell proliferation, apoptosis, and inflammation. In cancer cells, BRD73954 has been shown to induce cell cycle arrest and inhibit cell proliferation. In addition, BRD73954 has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using BRD73954 in lab experiments is its selectivity for BRD4, making it a useful tool for studying the role of BRD4 in various biological processes. However, one of the limitations of using BRD73954 is its low solubility in aqueous solutions, which can affect its bioavailability and potency. In addition, the synthesis of BRD73954 can be challenging and time-consuming, making it difficult to obtain large quantities for use in lab experiments.
未来方向
There are various future directions for the use of BRD73954 in scientific research. One potential future direction is the development of more potent and selective inhibitors of BRD4, which could lead to the development of more effective therapeutic agents for the treatment of various diseases, including cancer. Another future direction is the use of BRD73954 in combination with other therapeutic agents to enhance their efficacy and reduce their side effects. Finally, the use of BRD73954 in animal models could provide valuable insights into its pharmacokinetics and pharmacodynamics, which could inform its potential use in clinical trials.
合成方法
BRD73954 can be synthesized using various methods, including Suzuki-Miyaura cross-coupling reaction, bromination, and Heck coupling reaction. In the Suzuki-Miyaura cross-coupling reaction, 5-bromo-2-prop-2-enoxyphenyl boronic acid and 2-cyano-N-(2-fluorophenyl)prop-2-enamide are reacted in the presence of a palladium catalyst to form BRD73954. The bromination method involves the reaction of 5-prop-2-enoxyaniline with N-bromosuccinimide to form 5-bromo-2-prop-2-enoxyaniline, which is then reacted with 2-cyano-N-(2-fluorophenyl)prop-2-enamide to form BRD73954. The Heck coupling reaction involves the reaction of 5-bromo-2-prop-2-enoxyaniline and 2-cyano-N-(2-fluorophenyl)prop-2-enamide in the presence of a palladium catalyst to form BRD73954.
科学研究应用
BRD73954 has various scientific research applications, including its use as a chemical probe for studying bromodomain-containing proteins, particularly BRD4. BRD4 is a protein that plays a crucial role in the regulation of gene expression, and its dysregulation has been linked to various diseases, including cancer. BRD73954 has been shown to selectively bind to the bromodomain of BRD4, inhibiting its activity and leading to the downregulation of its target genes. This makes BRD73954 a potential therapeutic agent for the treatment of various diseases, including cancer.
属性
IUPAC Name |
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN2O2/c1-2-9-25-18-8-7-15(20)11-13(18)10-14(12-22)19(24)23-17-6-4-3-5-16(17)21/h2-8,10-11H,1,9H2,(H,23,24)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWJSDIGDPRWJL-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


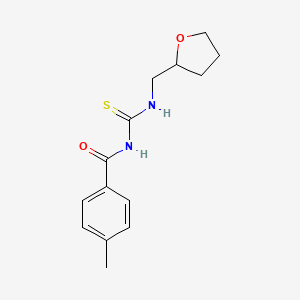

![(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2575319.png)
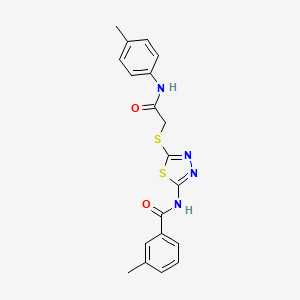
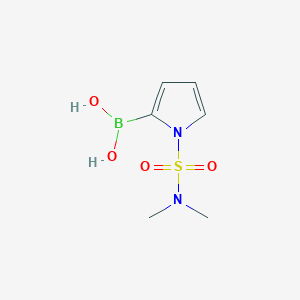
![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2575323.png)

![2-{[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B2575326.png)
![5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B2575327.png)
![4-bromo-2-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B2575330.png)
![(E)-N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2575331.png)
![Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride](/img/structure/B2575332.png)
